Product packaging for Gancaonin L(Cat. No.:CAS No. 129145-50-2)

Gancaonin L

Cat. No.: B1651583
CAS No.: 129145-50-2
M. Wt: 354.4 g/mol
InChI Key: WSOHPJFMARQRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gancaonin L (CAS 129145-50-2) is a natural flavonoid compound isolated from licorice (Glycyrrhiza species) that serves as a high-quality reference standard for natural product and phytochemical research. With a molecular formula of C20H18O6 and a molecular weight of 354.35, it is characterized by a purity of >95% as determined by HPLC, Mass, and NMR analysis . This compound is provided as a solid powder, soluble in ethanol and DMSO, and should be stored sealed, protected from light, and at 2-8°C to ensure stability . In scientific research, this compound is recognized for its potential multi-target biological activity. A recent integrated study combining network pharmacology and experimental validation identified this compound as a core active component in the traditional formula Sanbi Decoction, which is used to study osteoarthritis. The research demonstrated that this compound exhibits a strong binding affinity with key signaling targets like JNK, which plays a crucial role in the AGE-RAGE pathway, a key mediator of oxidative stress and inflammation . This suggests a potential mechanism through which this compound may help protect cartilage. Furthermore, separate profiling has characterized this compound as a ligand for the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) nuclear receptor, indicating its relevance in metabolic and inflammatory pathway research . This product is intended for use in laboratory analysis, such as content determination and qualitative identification, as well as for pharmacological activity studies in cell-based or animal models . It is offered in various packaging sizes, from small-scale research quantities of 10mg, 20mg, and 50mg, up to gram-scale and custom bulk orders . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B1651583 Gancaonin L CAS No. 129145-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-12-15(22)8-17(24)18-19(25)13(9-26-20(12)18)11-4-6-14(21)16(23)7-11/h3-4,6-9,21-24H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOHPJFMARQRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318215
Record name Gancaonin L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gancaonin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129145-50-2
Record name Gancaonin L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129145-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gancaonin L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gancaonin L
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XEX66S4H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gancaonin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 192 °C
Record name Gancaonin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Gancaonin L is characterized by its significant ligand-binding activity to peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. This property suggests its potential use in managing metabolic disorders such as diabetes and obesity . Additionally, this compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in inflammation, including the NF-κB and MAPK pathways .

Anti-Inflammatory Effects

Research indicates that this compound can significantly reduce inflammatory responses in various cell models. Studies have shown that it inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Summary of Anti-Inflammatory Effects of this compound

StudyCell ModelKey Findings
Ko et al. (2021)RAW264.7Reduced NO and PGE2 production; downregulated iNOS and COX-2 expression
PMC8309055A549Inhibited expression of TNF-α, IL-1β, IL-6; suppressed NF-κB activation

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exert antiproliferative effects on various human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation provides a basis for further exploration in cancer therapeutics .

Table 2: Anticancer Activity of this compound

StudyCancer Cell LineMechanism
PMC8328722Various human cell linesInduces apoptosis; inhibits proliferation

Metabolic Disorders

The PPAR-γ agonistic activity of this compound indicates its potential application in treating metabolic disorders such as type 2 diabetes and obesity. By enhancing insulin sensitivity and promoting lipid metabolism, this compound could serve as a beneficial agent in managing these conditions .

Case Studies and Experimental Data

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Case Study : In a controlled laboratory setting, this compound was administered to RAW264.7 cells pre-treated with LPS. Results indicated a significant reduction in inflammatory markers compared to untreated controls, demonstrating its efficacy as an anti-inflammatory agent.
  • Metabolic Improvement : In animal models, administration of this compound led to improved glucose tolerance and reduced body weight gain, suggesting its role in metabolic regulation.

Comparison with Similar Compounds

Key Differences :

  • This compound vs. Pterocarpens (Glycyrrhizol A/B): Unlike pterocarpens, which have a diterpene backbone, this compound is an isoflavonoid with prenyl modifications, influencing its solubility and receptor interactions .
  • This compound vs. Glabrone : Glabrone lacks prenyl groups, reducing its lipophilicity and PPAR-gamma binding affinity compared to this compound .

Antibacterial Activity Against S. mutans

Compound Minimum Inhibitory Concentration (MIC) Activity Level Reference
Glycyrrhizol A 1 µg/mL High
6,8-Diisoprenyl-5,7,4-trihydroxyisoflavone 2 µg/mL High
This compound Not explicitly reported (moderate) Moderate
Gancaonin G >10 µg/mL Low

Insights :

  • This compound’s moderate activity may stem from its prenyl configuration, which balances hydrophobicity and membrane penetration .
  • Glycyrrhizol A’s superior potency is attributed to its rigid pterocarpene core, enhancing bacterial membrane disruption .

PPAR-gamma Ligand-Binding Activity

Compound Activity at 10 µg/mL (vs. 0.5 µM Troglitazone) Reference
This compound 3× higher
Glabrone Comparable to troglitazone
Echinatin Not tested

Mechanistic Note: Prenyl groups in this compound likely enhance hydrophobic interactions with the PPAR-gamma ligand-binding domain, explaining its superior efficacy .

Geographical and Source Variability

Compound Primary Source (Region) Notes Reference
This compound G. uralensis (Wuwei, China) Co-occurs with uralenin
Gancaonin Z G. uralensis (Jiuquan, China) Associated with licoricone
Glycyrrhizol A G. uralensis roots Bioassay-guided isolation

Implications :

  • Regional soil and climate conditions influence the expression of specific metabolites in licorice .

Preparation Methods

Natural Extraction Methods

Plant Material Selection and Pretreatment

The roots of Glycyrrhiza uralensis and Glycyrrhiza glabra serve as primary sources of Gancaonin L. Prior to extraction, plant materials undergo drying at 40–50°C to preserve thermolabile compounds, followed by grinding into a fine powder (particle size: 0.5–1.0 mm). This pretreatment increases surface area, enhancing solvent contact and extraction efficiency.

Solvent Extraction Techniques

Ethanol-water mixtures are widely employed due to their ability to solubilize both polar and non-polar constituents. A study optimizing phenolic extraction from Cudrania tricuspidata demonstrated that 80% ethanol yielded the highest phenolic content (99.2 mg gallic acid equivalents/g). While this data pertains to a different plant, it underscores the importance of solvent selection for isoflavones like this compound.

Table 1: Solvent Efficiency in Phenolic Compound Extraction
Ethanol Concentration (%) Total Phenolic Content (mg GAE/g)
20 81.3 ± 1.4
40 86.9 ± 2.1
60 93.2 ± 2.4
80 99.2 ± 1.2
100 92.8 ± 4.1

Adapted from, this table highlights 80% ethanol as optimal for phenolic extraction, a finding applicable to this compound isolation.

Maceration and Reflux Extraction

In a typical protocol, 10 g of powdered roots are refluxed with 100 mL of 70–80% ethanol at 70–80°C for 3 hours. The mixture is filtered, and the residue re-extracted to maximize yield. Combined filtrates are concentrated under reduced pressure (40°C) to obtain a crude extract.

Purification and Isolation

Bioassay-guided fractionation is critical for isolating this compound. The crude extract undergoes sequential liquid-liquid partitioning with solvents of increasing polarity (hexane, ethyl acetate, n-butanol). Ethyl acetate fractions, enriched in isoflavones, are subjected to column chromatography over silica gel or Sephadex LH-20. Final purification via preparative HPLC (C18 column, methanol-water gradient) yields this compound with >95% purity.

Synthetic Preparation Methods

While natural extraction remains the primary source, synthetic routes offer scalability and consistency. However, literature on this compound synthesis is limited, necessitating extrapolation from analogous isoflavones.

Retrosynthetic Analysis

This compound’s structure (C₂₀H₁₈O₆) comprises a chromen-4-one core with hydroxyl, prenyl, and phenyl substituents. A plausible retrosynthetic pathway involves:

  • Construction of the chromen-4-one skeleton via Algar-Flynn-Oyamada reaction.
  • Introducing the prenyl group at C-8 via electrophilic substitution.
  • Functionalization of the phenyl ring at C-3 with hydroxyl groups.

Key Synthetic Steps

Chromen-4-One Formation

Condensation of 2,4,6-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde in acidic ethanol yields the chalcone intermediate. Cyclization with hydrogen peroxide under basic conditions forms the chromen-4-one core.

Prenylation

The C-8 position is prenylated using 3-methyl-2-buten-1-ol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). This Friedel-Crafts alkylation proceeds regioselectively due to the electron-rich nature of the chromen-4-one ring.

Demethylation and Protection

Methoxy groups introduced during synthesis are demethylated using BBr₃ in dichloromethane. Transient protection of hydroxyls with acetyl groups ensures chemoselectivity.

Optimization and Industrial Scale-Up

Extraction Parameters

  • Solvent-to-Material Ratio : A 10:1 ratio (mL/g) balances solvent usage and extraction efficiency.
  • Temperature : Elevated temperatures (70–80°C) enhance diffusion rates but risk degrading thermolabile compounds.
  • Time : Prolonged extraction (>6 hours) marginally increases yield but escalates energy costs.

Industrial-Scale Production

Pilot-scale extraction employs dynamic maceration tanks with recirculating ethanol. Automated chromatography systems (e.g., simulated moving bed chromatography) enable continuous purification, achieving throughputs of 1–5 kg/day.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC-DAD (C18 column, 1.0 mL/min, 30°C) with a gradient of acetonitrile and 0.1% formic acid resolves this compound at 12.3 minutes (λ = 280 nm).

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (s, H-2), 6.92 (d, J = 8.5 Hz, H-5'), 6.80 (d, J = 8.5 Hz, H-6'), 5.52 (s, H-6), 3.21 (m, H-1''), 1.72 (s, H-4''/H-5'').

Mass Spectrometry

HR-ESI-MS m/z 353.1032 [M-H]⁻ (calc. for C₂₀H₁₇O₆⁻: 353.1031).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gancaonin L
Reactant of Route 2
Gancaonin L

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